An In-depth Technical Guide to 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a key intermediate in organic synthesis, particularly in the construction of complex het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant therapeutic potential. The thieno[3,2-d]pyrimidine core is a prominent feature in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. The presence of a chloro group at the 4-position and a tributylstannyl moiety at the 6-position provides two distinct reactive handles for further molecular elaboration, making this compound a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its key applications in cross-coupling and functionalization reactions.
Core Chemical Properties
While specific experimental data for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is not extensively reported in publicly available literature, its fundamental properties can be reliably established.
Property
Value
Source
CAS Number
875339-90-5
Molecular Formula
C₁₈H₂₉ClN₂SSn
Molecular Weight
459.66 g/mol
Appearance
Expected to be a solid
Inferred from related compounds
Solubility
Expected to be soluble in common organic solvents like THF, dioxane, and chlorinated solvents.
Inferred from related compounds
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine starts from the readily available 4-chloro-6-bromothieno[3,2-d]pyrimidine. The key transformation is a metal-halogen exchange followed by quenching with tributyltin chloride, or a direct stannylation reaction.
Exploratory
Spectroscopic Characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a key synthetic intermediate of significant interest in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a key synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure combines a biologically active thieno[3,2-d]pyrimidine scaffold with a versatile tributylstannyl group, rendering it a valuable building block for the construction of complex molecular architectures through cross-coupling reactions, most notably the Stille coupling. The thieno[3,2-d]pyrimidine core is a prominent feature in a variety of pharmacologically active compounds, exhibiting a broad range of activities. The tributylstannyl moiety allows for the facile introduction of diverse substituents at the 6-position of the heterocyclic system, enabling the exploration of structure-activity relationships in drug discovery programs.
Molecular Structure and Key Features for Spectroscopic Analysis
The molecular structure of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is presented below. For the purpose of spectroscopic analysis, key features include the aromatic protons on the thieno[3,2-d]pyrimidine core, the aliphatic protons of the three butyl chains attached to the tin atom, and the various carbon environments. Additionally, the presence of isotopes of chlorine and tin will give rise to characteristic patterns in mass spectrometry.
Caption: Molecular Structure of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra would be essential for its complete characterization.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for organotin compounds.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
¹¹⁹Sn NMR: If available, direct observation of the ¹¹⁹Sn nucleus provides valuable information. This would be a proton-decoupled experiment. Tetramethyltin (TMSn) is often used as an external standard.
2D NMR: For unambiguous assignment of all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton on the thieno[3,2-d]pyrimidine core and the aliphatic protons of the tributylstannyl group.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.8
s
1H
H-2
The proton at the 2-position of the pyrimidine ring is expected to be deshielded due to the adjacent nitrogen atoms.
~7.5
s
1H
H-7
The proton on the thiophene ring will appear as a singlet.
1.5-1.7
m
6H
Sn-(CH₂)₃-CH₂ -CH₂-CH₃
The protons on the second methylene group of the butyl chains.
1.3-1.4
m
6H
Sn-CH₂-CH₂ -CH₂-CH₃
The protons on the third methylene group of the butyl chains.
1.0-1.2
t
6H
Sn-CH₂ -CH₂-CH₂-CH₃
The protons on the methylene group directly attached to the tin atom, showing coupling to the adjacent methylene group.
~0.9
t
9H
Sn-(CH₂)₃-CH₃
The terminal methyl protons of the butyl chains.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Chemical Shift (δ, ppm)
Assignment
Rationale
~160
C-4
Carbon attached to chlorine and adjacent to two nitrogen atoms, expected to be significantly deshielded.
~155
C-2
Carbon in the pyrimidine ring between two nitrogen atoms.
~150
C-7a
Quaternary carbon at the fusion of the two rings.
~140
C-6
Carbon bearing the tributylstannyl group.
~130
C-3a
Quaternary carbon at the fusion of the two rings.
~125
C-7
Carbon on the thiophene ring.
~29
Sn-(CH₂)₃-CH₂ -CH₃
Carbon of the second methylene group.
~27
Sn-CH₂-CH₂ -CH₂-CH₃
Carbon of the third methylene group.
~14
Sn-(CH₂)₃-CH₃
Terminal methyl carbon.
~10
Sn-CH₂ -CH₂-CH₂-CH₃
Carbon directly attached to the tin atom, showing characteristic shielding.
Predicted ¹¹⁹Sn NMR Spectral Data
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinate tin in an aromatic system, the chemical shift is expected in the range of -10 to -50 ppm relative to tetramethyltin.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol for MS Data Acquisition
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and elemental composition analysis.
Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.
Data Analysis: The molecular ion peak ([M+H]⁺) should be identified. The isotopic pattern of this peak will be characteristic due to the presence of chlorine and tin isotopes.
Predicted Mass Spectrum
The nominal molecular weight of C₁₈H₂₉ClN₂SSn is 459.65 g/mol . The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the natural abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1) and tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). The most abundant tin isotope is ¹²⁰Sn.
The fragmentation pattern in the mass spectrum would likely involve the loss of butyl groups from the tin atom and potentially the cleavage of the tin-carbon bond to the thienopyrimidine ring.
Caption: Predicted Fragmentation Pathway in Mass Spectrometry.
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for the unambiguous identification of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine.
Technique
Parameter
Predicted Value
¹H NMR
Aromatic Protons
~8.8 ppm (s, 1H), ~7.5 ppm (s, 1H)
Aliphatic Protons
0.9 - 1.7 ppm (m, 27H)
¹³C NMR
Aromatic Carbons
125 - 160 ppm
Aliphatic Carbons
10 - 29 ppm
¹¹⁹Sn NMR
Chemical Shift
-10 to -50 ppm
HRMS
[M+H]⁺
Calculated for C₁₈H₃₀ClN₂SSn⁺: (Exact mass will depend on the specific isotopes)
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. By applying the principles of NMR and MS outlined herein, researchers can confidently identify and characterize this important synthetic intermediate. The predicted data serves as a reliable reference point for experimental verification. The methodologies described are robust and can be adapted for the analysis of other related organometallic and heterocyclic compounds, thereby aiding in the advancement of drug discovery and materials science research.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Davies, A. G. (2004). Organotin Chemistry. John Wiley & Sons.
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
Foundational
Thieno[3,2-d]pyrimidine core structure in medicinal chemistry
An In-Depth Technical Guide to the Thieno[3,2-d]pyrimidine Core in Medicinal Chemistry Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently ap...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thieno[3,2-d]pyrimidine Core in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The thieno[3,2-d]pyrimidine core is a quintessential example of such a structure. This fused heterocyclic system, comprising a thiophene ring fused to a pyrimidine ring, has emerged as a cornerstone in the design of targeted therapeutics. Its significance stems from its structural and electronic resemblance to endogenous purines like adenine, allowing it to function as a bioisostere and effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1][2][3][4][5] While several isomeric forms of thienopyrimidines exist, the thieno[3,2-d]pyrimidine isomer is exceptionally prominent in the development of clinical candidates for oncology, inflammation, and beyond.[6] This guide offers a technical exploration of the thieno[3,2-d]pyrimidine core, from its synthesis and physicochemical properties to its diverse therapeutic applications and the nuanced structure-activity relationships that govern its biological activity.
Part 1: Synthesis and Chemical Architecture
The synthetic accessibility of the thieno[3,2-d]pyrimidine core is a key driver of its widespread use. The most prevalent strategies involve the initial construction of a functionalized aminothiophene ring, which then serves as the foundation for the subsequent annulation of the pyrimidine ring.
Core Synthetic Strategy: From Thiophene to Fused Bicycle
A robust and frequently employed route begins with the Gewald reaction, a multicomponent condensation that efficiently produces 2-aminothiophene-3-carbonitriles or carboxylates.[7][8] These intermediates are ideal precursors for pyrimidine ring formation.
Experimental Protocol: General Synthesis of a 4-Aminothieno[3,2-d]pyrimidine Scaffold
Step 1: Synthesis of 2-Aminothiophene Intermediate (Gewald Reaction)
To a stirred solution of a ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting materials are consumed.
Cool the mixture to room temperature, which typically induces precipitation of the product.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-3-cyanothiophene derivative.
Causality: The Gewald reaction is a highly efficient one-pot method for creating a substituted 2-aminothiophene. The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization.
Step 2: Pyrimidine Ring Annulation
Suspend the 2-amino-3-cyanothiophene (1.0 eq.) in formamide.
Heat the mixture to 150-180 °C for 4-8 hours. The reaction can be monitored by TLC or LC-MS.
Upon completion, cool the reaction mixture and pour it into ice water.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. This affords the 4-aminothieno[3,2-d]pyrimidine core.
Causality: Heating the aminonitrile in formamide provides both the reagent and solvent for the cyclization, leading directly to the formation of the 4-aminopyrimidine ring fused to the thiophene. This is a common and straightforward method for creating the core scaffold.
Navigating the Synthesis and Handling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the safety and handling protocols for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. This organometallic reagent, which combines a chlorinated thienopyrimidine...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of the safety and handling protocols for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. This organometallic reagent, which combines a chlorinated thienopyrimidine heterocycle with a tributyltin moiety, is a valuable building block in medicinal chemistry and materials science. However, its dual chemical nature necessitates a rigorous and informed approach to its handling to mitigate the significant health and environmental risks associated with organotin compounds and halogenated heterocycles. This document is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in their work.
Hazard Identification and Risk Assessment: A Tale of Two Moieties
The primary hazards of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine stem from its constituent parts: the highly toxic tributyltin group and the reactive chloro-thienopyrimidine core.
The Tributyltin Menace: Organotin compounds, particularly tributyltins (TBTs), are well-documented for their severe toxicity.[1][2] They are readily absorbed through the skin and via inhalation, and can cause a range of adverse health effects.[1][2] Acute exposure to tributyltin compounds can lead to skin and eye irritation, with the potential for chemical burns in cases of high concentration.[1][2] Systemic effects following exposure can include dizziness, respiratory difficulties, and flu-like symptoms.[1][2] Long-term or repeated exposure poses a significant risk to the central nervous system and immune system.[3] Furthermore, tributyltin compounds are recognized as endocrine disruptors and are highly toxic to aquatic life, bioaccumulating in the food chain.[2][4][5]
The Chlorinated Heterocycle Core: The 4-chloro-thieno[3,2-d]pyrimidine portion of the molecule also presents hazards. Chlorinated heterocyclic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They are often classified as skin and eye irritants and may cause respiratory tract irritation.[6][7] The presence of the chlorine atom makes the pyrimidine ring susceptible to nucleophilic substitution, indicating a degree of chemical reactivity that must be considered during handling and storage.
Synergistic and Unknown Risks: It is crucial to assume that the toxicological properties of the combined molecule have not been fully investigated.[8] Therefore, a conservative approach that addresses the hazards of both components is essential.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the high toxicity of this compound, robust engineering controls and a comprehensive personal protective equipment (PPE) regimen are mandatory.
Primary Engineering Control: The Fume Hood
All manipulations of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3] The fume hood sash should be kept as low as possible to ensure proper airflow and to act as a physical barrier.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
A standard lab coat is insufficient. A multi-layered PPE approach is required:
Body Protection: A chemically resistant, disposable gown or "bunny suit" that covers the entire body should be worn to prevent skin contact.[9]
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.[10] Inspect gloves for any signs of degradation or tearing before and during use.[10] Contaminated gloves should be removed and disposed of immediately, following proper technique to avoid skin contact.[4]
Eye and Face Protection: Safety goggles in combination with a face shield are required to protect against splashes and aerosols.[4][11]
Respiratory Protection: While working in a fume hood is the primary control, for certain procedures with a higher risk of aerosolization, a full-face respirator with appropriate cartridges for organic vapors and particulates should be considered.[11]
Safe Handling and Experimental Protocols
Adherence to a strict protocol is non-negotiable when working with this compound.
General Handling Practices:
Work in a designated area: All work with organotin compounds should be restricted to a designated area within the laboratory to prevent cross-contamination.[3]
Avoid working alone: It is highly recommended not to work with highly toxic compounds like this when alone in the laboratory.[3]
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Avoid dust and aerosol formation: Handle the solid compound carefully to avoid generating dust.
Weighing and Transfer Protocol:
Preparation: Ensure the fume hood is clear of unnecessary items and the work surface is clean. Have all necessary equipment (spatulas, weighing paper, reaction vessel) within the fume hood.
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine onto the weighing paper using a clean spatula.
Transfer: Gently transfer the weighed compound into the reaction vessel.
Decontamination of tools: Immediately decontaminate the spatula and any other tools that came into contact with the compound by rinsing with an appropriate solvent into a designated organotin waste container.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and correct response is critical.
Spill Response:
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain: For a small, manageable spill within the fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste disposal.
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response:
Skin Contact: Immediately remove all contaminated clothing.[12][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][12] Seek immediate medical attention.[13]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.[13]
Inhalation: Move the affected person to fresh air immediately.[7][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[13] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[13] Seek immediate medical attention.
Storage and Waste Management: Cradle-to-Grave Responsibility
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage:
Store 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine in a tightly sealed, clearly labeled container.[6][7]
The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
Store in a locked cabinet or a designated area with restricted access.[6][7]
Waste Disposal:
Segregation: All waste contaminated with 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, including reaction residues, contaminated solvents, disposable labware, and PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Glassware Decontamination: Glassware that has been in contact with organotin compounds requires a specific decontamination procedure before routine cleaning. Soaking the glassware in a bleach solution or a nitric acid bath overnight can oxidize the organotin residues to less toxic inorganic tin compounds.[15] This decontamination should be performed in a fume hood, and the bleach or acid solution must be disposed of as hazardous waste.[15]
Disposal: All organotin waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[7]
Summary of Key Safety Parameters
Hazard Category
Description
Mitigation Strategy
Acute Toxicity
Fatal or toxic if swallowed, inhaled, or in contact with skin.[6]
Work in a fume hood, wear full PPE, and follow strict handling protocols.
Skin/Eye Irritation
Causes skin irritation and serious eye damage.[6][7]
Wear chemical-resistant gloves, a body suit, and eye/face protection.
Organ Toxicity
Potential for damage to the central nervous and immune systems.[3]
Minimize exposure through engineering controls and PPE.
Environmental Hazard
Very toxic to aquatic life with long-lasting effects.
Prevent release to the environment; dispose of all waste as hazardous.
References
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
Apollo Scientific. (2023, July 5). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
Echemi. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE Safety Data Sheets.
Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin.
Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
Collaborative for Health & Environment. (n.d.). Tributyltin.
Sea-Bird Scientific. (2020, September 2). SAFETY DATA SHEET.
World Journal of Emergency Medicine. (n.d.). Diagnosis and treatment of organotin poisoned patients. PubMed Central.
Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?
ALS Global. (n.d.). Analysis of organotin compounds.
Sdfine. (n.d.). VINYLTRI-n-BUTYL TIN.
Croner-i. (n.d.). 36: Organotin pesticides.
ITW Reagents. (2024, November 4). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
TCI Chemicals. (2025, March 12). SAFETY DATA SHEET.
ECHEMI. (n.d.). Dealing with Organotin reactions.
Wikipedia. (n.d.). Tributyltin.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
University of Edinburgh Research Explorer. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
GOV.UK. (2024, October 10). What to do in a chemical emergency.
DCCEEW. (2022, June 30). Organo-tin compounds.
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
US EPA. (2025, September 12). Personal Protective Equipment.
Palladium-catalyzed cross-coupling with 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold The thieno[3,2-d]pyrimidine co...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. As a purine isostere, it is featured in a multitude of compounds with significant biological activity, including kinase inhibitors, antiproliferative agents against cancer cell lines, and antiplasmodial compounds for treating malaria.[1][2][3][4][5][6] The ability to selectively functionalize this heterocyclic system at various positions is paramount for developing novel therapeutics and conducting structure-activity relationship (SAR) studies.[1][4]
This application note provides a detailed guide to the palladium-catalyzed Stille cross-coupling reaction utilizing a key bifunctional intermediate: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine . This reagent is strategically designed for sequential, site-selective modifications. The tributylstannyl group at the C6 position serves as a handle for Stille coupling, enabling the formation of a carbon-carbon bond, while the chloro group at the C4 position remains available for subsequent transformations, such as nucleophilic aromatic substitution or other cross-coupling reactions.[1][7][8]
We will delve into the mechanistic underpinnings of the Stille reaction, provide a detailed, field-proven experimental protocol, and discuss optimization strategies to empower researchers in their synthetic endeavors.
The Stille Reaction: A Mechanistic Overview
The Stille reaction is a cornerstone of modern organic synthesis, renowned for its formation of C-C bonds under generally mild conditions with high functional group tolerance.[9][10][11] The reaction couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[10] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (R¹-X), forming a 16-electron Pd(II) intermediate.[12] For aryl chlorides, this step can be slow and often requires electron-rich, bulky phosphine ligands to promote reactivity.[13][14]
Transmetalation: The organic group (R²) from the organostannane reagent is transferred to the palladium center, displacing the halide (X). This is often the rate-determining step.[12] The process involves the formation of a transient intermediate where the tin atom coordinates to the palladium complex.[13] Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate this step.[12][15]
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]
General Reaction Scheme for C6-Functionalization
The Stille coupling with 4-chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine selectively occurs at the C6 position, leveraging the reactivity of the organostannane moiety.
Figure 2: General scheme for Stille coupling at the C6 position.
Detailed Experimental Protocol
This protocol describes a representative Stille coupling of 4-chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine with 1-bromo-4-methoxybenzene.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
Round-bottom flask, flame-dried
Condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert gas line (Argon or Nitrogen) with bubbler
Schlenk line or glovebox (recommended for handling catalyst)
Syringes and needles
Rotary evaporator
Glassware for extraction and chromatography
Figure 3: Step-by-step experimental workflow for the Stille coupling.
Procedure:
Reaction Setup: Place a magnetic stir bar into a flame-dried round-bottom flask equipped with a condenser. Seal the flask and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
Charging Reagents: To the flask, add 4-chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, 1-bromo-4-methoxybenzene, anhydrous lithium chloride, and Pd(PPh₃)₄. Causality Note: LiCl is added to facilitate the transmetalation step, which is often rate-limiting, by promoting dissociation of the halide from the palladium center.[12]
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Using a syringe, add anhydrous 1,4-dioxane. Causality Note: The use of anhydrous solvent and an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Tin Removal: Wash the organic layer twice with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 30 minutes during each wash. A precipitate of tributyltin fluoride will form. Trustworthiness Note: This KF wash is a standard and effective method for removing the highly toxic and difficult-to-separate tributyltin byproducts from the reaction mixture.[15]
Extraction and Drying: Separate the organic layer. Wash it sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.
Data Presentation: Reaction Optimization and Scope
The efficiency of the Stille coupling can be highly dependent on the choice of catalyst, ligands, solvent, and additives. The following table summarizes typical conditions used for similar cross-coupling reactions, providing a starting point for optimization.
Entry
Electrophile (R-X)
Pd Catalyst (mol%)
Ligand
Additive
Solvent
Temp (°C)
Yield (%)
1
Aryl Bromide
Pd(PPh₃)₄ (5%)
-
LiCl
Dioxane
100
75-95
2
Aryl Iodide
Pd₂(dba)₃ (2.5%)
P(t-Bu)₃ (10%)
-
Toluene
90
80-98
3
Heteroaryl Bromide
PdCl₂(PPh₃)₂ (5%)
-
CuI
DMF
80
65-90
4
Aryl Triflate
Pd(OAc)₂ (5%)
SPhos (10%)
CsF
Dioxane
110
70-92
This table represents a synthesis of typical conditions and expected outcomes based on established literature for Stille cross-coupling reactions.[1][4][16][17]
Troubleshooting Insights:
Low Yield: If the reaction stalls, consider a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand). Ensure reagents and solvent are scrupulously dry.
Homocoupling: The formation of R²-R² dimers can occur as a side reaction.[12] This can sometimes be suppressed by lowering the reaction temperature or using a different palladium source.
De-stannylation: Protodestannylation of the starting material can occur in the presence of trace acid or water. Ensure basic or neutral conditions are maintained.
Safety Considerations
Organotin Toxicity: Organostannane reagents and their byproducts are highly toxic, particularly tributyltin derivatives. They can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
Waste Disposal: All waste containing tin compounds must be segregated and disposed of according to institutional hazardous waste protocols. Do not dispose of tin waste down the drain.
Palladium Catalysts: While less toxic than tin, palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of powders.
Conclusion
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a powerful and versatile building block for the synthesis of complex molecules in drug discovery. The Stille cross-coupling provides a reliable and high-yielding method for its selective functionalization at the C6 position. By understanding the reaction mechanism, carefully controlling the experimental parameters, and adhering to strict safety protocols, researchers can effectively leverage this chemistry to accelerate the development of novel thieno[3,2-d]pyrimidine-based therapeutics.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). Molecules, 28(14), 5485. [Link]
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. (n.d.). ResearchGate. [Link]
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1959-1979. [Link]
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Medicinal Chemistry, 13(9), 1109–1118. [Link]
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules, 28(19), 6939. [Link]
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2023). Pharmaceuticals, 16(11), 1599. [Link]
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2012). Tetrahedron, 68(35), 7187-7193. [Link]
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2021). Journal of Medicinal Chemistry, 64(1), 771–793. [Link]
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2015). Molecules, 20(2), 2355–2383. [Link]
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2014). Journal of Chemistry, 2014, 1-7. [Link]
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9513–9522. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(11), 3326. [Link]
Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2022). Molecules, 27(19), 6667. [Link]
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2012). ResearchGate. [Link]
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2004). Journal of Medicinal Chemistry, 47(27), 6704-6715. [Link]
Application Note: A Practical Guide to the Step-by-Step Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
Introduction The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a bioisostere of the purine nucleus, it serves as a core component in a multitude of c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a bioisostere of the purine nucleus, it serves as a core component in a multitude of compounds with significant biological activities, including potent kinase inhibitors for oncology, anti-inflammatory agents, and dual-stage antiplasmodial derivatives.[1][2][3][4] The ability to strategically introduce a wide array of substituents, particularly at the 4-position of the pyrimidine ring, is crucial for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of these molecules.
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, step-by-step overview of the prevailing synthetic strategies for accessing 4-substituted thieno[3,2-d]pyrimidines. We will delve into the synthesis of the core heterocyclic system, the preparation of a key versatile intermediate, and the two primary pathways for C4-functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The causality behind experimental choices and detailed, field-proven protocols are provided to ensure reproducibility and success.
Overall Synthetic Strategy
The most robust and widely adopted strategy for synthesizing a diverse library of 4-substituted thieno[3,2-d]pyrimidines is a multi-step sequence that hinges on the creation of a highly reactive and versatile intermediate: 4-chlorothieno[3,2-d]pyrimidine . This approach can be logically divided into two core phases:
Phase 1: Construction of the Core Intermediate. This involves the initial assembly of the fused thieno[3,2-d]pyrimidin-4(3H)-one ring system, followed by its conversion to the activated 4-chloro intermediate.
Phase 2: Diversification at the C4-Position. The 4-chloro group serves as an excellent leaving group, enabling its displacement by a wide range of nucleophiles or its participation in cross-coupling reactions to introduce diverse substituents.
Caption: Overall workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.
Part 1: Synthesis of the Key Intermediate: 4-Chlorothieno[3,2-d]pyrimidine
The success of the entire synthetic campaign relies on the efficient preparation of the 4-chloro intermediate. This is achieved in two critical steps.
Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The foundational thieno[3,2-d]pyrimidine skeleton is most commonly constructed by the cyclization of a pre-formed 3-aminothiophene-2-carboxamide or its corresponding ester.[1] While various methods exist for creating the initial thiophene ring, such as the Gewald reaction, this guide will focus on the subsequent pyrimidine ring formation, assuming the aminothiophene precursor is available.[5][6]
Protocol 1: Cyclization to form Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes the condensation of a 3-aminothiophene-2-carboxamide with formic acid, a common and effective method to install the pyrimidine ring.[7]
Materials:
3-Amino-5-arylthiophene-2-carboxamide (1.0 eq)
Formic acid (used as reagent and solvent)
Round-bottom flask equipped with a reflux condenser
Heating mantle or oil bath
Procedure:
To the 3-aminothiophene-2-carboxamide in a round-bottom flask, add an excess of formic acid.
Heat the reaction mixture to reflux under microwave irradiation or conventional heating and monitor the reaction progress by TLC or LC-MS.[7]
Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into cold water. A precipitate will form.
Collect the solid precipitate by filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold diethyl ether.
Dry the solid product under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.
Causality and Expertise: Using formic acid serves a dual purpose: it is the source of the carbon atom that becomes C4 of the pyrimidine ring and acts as the solvent. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final fused ring system. Microwave irradiation is often employed to accelerate this condensation reaction, significantly reducing reaction times compared to conventional heating.[7]
Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
With the core in hand, the next critical step is the conversion of the C4-keto group into a chloro group. This transformation activates the C4 position for subsequent substitution reactions. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[1][7]
Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
Materials:
Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
N,N-dimethylaniline (catalytic amount) or another suitable base
Acetonitrile or Dichloroethane (optional solvent)[1][8]
Round-bottom flask, reflux condenser, and nitrogen/argon atmosphere setup
Ice water for quenching
Procedure:
In a round-bottom flask under a nitrogen atmosphere, suspend or dissolve the thieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). An inert solvent like acetonitrile can also be used.[1]
Add a catalytic amount of N,N-dimethylaniline.
Heat the reaction mixture to reflux (typically around 110 °C for neat POCl₃) for several hours (e.g., 2-6 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully cool the reaction mixture to room temperature.
Slowly and cautiously quench the reaction by pouring it onto crushed ice or into a beaker of vigorously stirred ice water. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
A precipitate of 4-chlorothieno[3,2-d]pyrimidine will form. Stir the slurry for 30-60 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration.
Wash the filter cake extensively with water to remove any residual acid, followed by a wash with a cold, non-polar solvent like hexane or petroleum ether.
Dry the product under vacuum to afford the 4-chlorothieno[3,2-d]pyrimidine intermediate as a stable solid.[1][8]
Causality and Expertise: The oxygen of the amide carbonyl group attacks the phosphorus atom of POCl₃, initiating a sequence that ultimately transforms the hydroxyl tautomer of the amide into an excellent leaving group. A chloride ion then displaces this group to yield the 4-chloro product. The addition of a base like N,N-dimethylaniline facilitates the reaction, likely by activating the POCl₃.[1] The workup procedure is critical; quenching with ice water hydrolyzes the excess POCl₃ and precipitates the organic product, which is insoluble in water.
Part 2: Diversification at the C4-Position
The 4-chlorothieno[3,2-d]pyrimidine is the gateway to a vast chemical space. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C4 position highly susceptible to nucleophilic attack and an ideal partner in cross-coupling reactions.
Caption: Key diversification pathways from the 4-chloro intermediate.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for introducing heteroatom-linked substituents. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 position, forming a temporary Meisenheimer complex, followed by the ejection of the chloride ion to restore aromaticity.[9][10]
Protocol 3: SNAr with Amines
Materials:
4-Chlorothieno[3,2-d]pyrimidine (1.0 eq)
Desired primary or secondary amine (1.1 - 1.5 eq)
Base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq)
Solvent, such as Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Isopropanol[1]
Reaction vessel with magnetic stirring and heating
Procedure:
To a solution of 4-chlorothieno[3,2-d]pyrimidine in the chosen solvent, add the desired amine and the base.
Heat the reaction mixture, typically between 70-100 °C, for several hours.[1] Monitor the reaction's progress by TLC or LC-MS.
After completion, cool the mixture to room temperature.
Pour the reaction mixture into water to precipitate the product.
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-substituted thieno[3,2-d]pyrimidine.[1][11]
Table 1: Representative Conditions for SNAr Reactions
Nucleophile
Base
Solvent
Temperature (°C)
Typical Reaction Time (h)
Aniline
K₂CO₃
DMSO
100
4-8
N-Methylpiperazine
K₂CO₃
THF/Isopropanol
80
6-12
Morpholine
TEA
Acetonitrile
Reflux
5-10
Benzylamine
K₂CO₃
DMSO
90
4-6
Phenol
NaH
THF
60
3-5
Causality and Expertise: The base (e.g., K₂CO₃) is essential to neutralize the hydrochloric acid (HCl) generated during the substitution, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of solvent and temperature is dictated by the reactivity of the amine; less nucleophilic amines (like anilines) often require higher temperatures and polar aprotic solvents like DMSO to facilitate the reaction.[1] For reactions with alcohols or phenols, a stronger base like sodium hydride (NaH) is typically required to first deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.[3]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To form a robust carbon-carbon bond at the C4-position, particularly for introducing aryl or heteroaryl moieties, the Suzuki-Miyaura reaction is the method of choice.[3][11] This reaction involves the palladium-catalyzed coupling of the 4-chloro intermediate (an organohalide) with an organoboron species, typically a boronic acid or its ester.[12]
Base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
Solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Ethanol/Water[11]
Schlenk flask or microwave vial for reaction under inert atmosphere
Procedure:
In a reaction vessel, combine the 4-chlorothieno[3,2-d]pyrimidine, the boronic acid, the base, and the palladium catalyst.
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-110 °C (or use microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.[14]
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
Wash the combined filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the 4-aryl-substituted thieno[3,2-d]pyrimidine.
Causality and Expertise: The Suzuki reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base and solvent can significantly impact the reaction outcome, and screening may be necessary for challenging substrates. Using a pre-catalyst and a specific ligand (instead of Pd(PPh₃)₄) can also enhance reactivity for less reactive chlorides or complex boronic acids.[13] Degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile platform for the creation of diverse libraries of 4-substituted thieno[3,2-d]pyrimidines. By mastering the synthesis of the pivotal 4-chlorothieno[3,2-d]pyrimidine intermediate, researchers can readily access a wide range of analogs through reliable and well-established SNAr and Suzuki-Miyaura coupling protocols. The detailed procedures and mechanistic insights provided herein are intended to empower scientists in their pursuit of novel therapeutics based on this highly valuable heterocyclic scaffold.
References
The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applic
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC - PubMed Central.
Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives.
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central.
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions...
Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed.
Anticancer Potential of Thieno[2,3-d]pyrimidine Deriv
Application Notes & Protocols: Strategic Ligand Selection for the Stille Coupling of Heterocyclic Stannanes
Abstract The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and effectiveness in constructing complex molecular architectures, particularly within...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and effectiveness in constructing complex molecular architectures, particularly within drug discovery and development.[1][2] This application note provides an in-depth guide for researchers on the strategic selection of ligands for the Stille coupling of heterocyclic stannanes—a class of substrates known for both their synthetic utility and unique challenges. We will delve into the mechanistic role of ligands, explore the common pitfalls associated with heterocyclic partners, and provide a logical framework for ligand choice. Detailed, field-tested protocols and troubleshooting guides are included to empower scientists to overcome synthetic hurdles and achieve high-yield, reproducible outcomes.
Introduction: The Power and Challenge of Heterocyclic Stille Couplings
The palladium-catalyzed Stille coupling reaction, which forges a carbon-carbon bond between an organostannane and an organic halide or pseudohalide, offers significant advantages.[2][3][4] The organotin reagents are often stable to air and moisture, making them relatively easy to handle compared to other organometallics.[2][5][6] This reaction's tolerance for a vast array of functional groups makes it an indispensable tool in the synthesis of pharmaceuticals and natural products, where complex, sensitive structures are common.[1][2]
Heterocyclic moieties are ubiquitous in pharmaceuticals, imparting crucial properties for biological activity and pharmacokinetics. Consequently, the Stille coupling of heterocyclic stannanes is a frequently employed transformation.[7] However, these substrates introduce specific challenges:
Catalyst Inhibition: The lone pair electrons on heteroatoms (e.g., nitrogen in pyridines, sulfur in thiophenes) can coordinate to the palladium center, leading to catalyst deactivation or altered reactivity.
Stannane Instability: Some heterocyclic stannanes are prone to protodestannylation (cleavage of the C-Sn bond by an acid source) or other decomposition pathways, reducing the effective concentration of the nucleophile.[8]
Competing Side Reactions: Homocoupling of the organostannane is a common side reaction that consumes the starting material and complicates purification.[3][5]
Strategic ligand selection is the primary method for mitigating these challenges and ensuring a successful coupling. The ligand, bound to the palladium center, directly influences every step of the catalytic cycle, modulating the catalyst's stability, reactivity, and selectivity.
The Stille Catalytic Cycle: A Ligand-Centric View
Understanding the role of the ligand in the catalytic cycle is paramount to making informed experimental choices. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: The Stille catalytic cycle, highlighting the central role of the palladium-ligand complex.
Oxidative Addition: The active 14-electron Pd(0)L₂ catalyst adds to the organic halide (R¹-X), forming a 16-electron Pd(II) complex.[3] Ligand Effect: Electron-rich, bulky ligands facilitate this step, especially with less reactive electrophiles like aryl chlorides. They stabilize the electron-deficient Pd(II) center and promote the formation of the active monoligated palladium species believed to be crucial for the reaction.[9]
Transmetalation: The organic group (R²) is transferred from the organostannane to the palladium center, displacing the halide (X). This is often the rate-determining step.[2][8] Ligand Effect: Ligands that are too bulky can hinder the approach of the organostannane. Conversely, ligands that are easily displaced can accelerate transmetalation. The electronic properties of the ligand also play a role in modulating the electrophilicity of the palladium center.
Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7] Ligand Effect: Bulky ligands with large bite angles create steric strain that promotes reductive elimination, accelerating catalyst turnover.[3]
A Guide to Ligand Selection for Heterocyclic Substrates
The optimal ligand is a compromise, balancing the conflicting steric and electronic requirements of each step in the catalytic cycle. For challenging heterocyclic substrates, the choice is critical.
Phosphine Ligands: The Versatile Workhorses
Phosphines are the most common class of ligands for Stille couplings. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
Ligand Class
Key Characteristics
Recommended For
Example Ligands
Triarylphosphines
Moderately bulky, air-stable. The classic standard.
General purpose, simple aryl and vinyl couplings.
Triphenylphosphine (PPh₃)
Bulky, Electron-Rich Alkylphosphines
Strong σ-donors, sterically demanding. Promote oxidative addition and reductive elimination. Can be air-sensitive.
Challenging electrophiles (e.g., aryl chlorides), sterically hindered substrates, and systems prone to catalyst decomposition.
Highly effective combination of steric bulk and electron-donating ability. Often provide superior results.
A wide range of challenging couplings, including those with N-heterocycles that can inhibit catalysts.
XPhos, SPhos
Heteroarylphosphines
Can offer unique electronic properties and stability.
Specific applications where standard phosphines fail; can be particularly effective for coupling heteroaromatics.
Tri(2-furyl)phosphine (TFP)
Electron-rich and bulky phosphines, such as tri-tert-butylphosphine and the Buchwald-type biaryl phosphines (e.g., XPhos), are highly effective for many cross-coupling reactions. They promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For couplings involving unreactive aryl chlorides, ligands like di(1-adamantyl)-n-butylphosphine have shown exceptional activity.[9]
N-Heterocyclic Carbenes (NHCs): The Powerful Alternative
NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can be advantageous, preventing catalyst decomposition at high temperatures.
Advantages: Excellent for electron-poor or thermally sensitive substrates. The resulting palladium complexes are often very robust.
Considerations: The strong Pd-NHC bond can sometimes slow down the catalytic turnover rate compared to phosphines.
When to Use: Consider NHC ligands when phosphine-based catalysts lead to decomposition (e.g., formation of palladium black) or when very high reaction temperatures are required. They have been successfully used for Stille couplings in aqueous media, offering a greener chemistry approach.[10]
The Role of Additives
In many cases, additives can dramatically improve reaction outcomes, often in synergy with the chosen ligand.
Copper(I) Salts (e.g., CuI): The "copper effect" is a well-documented phenomenon where co-catalytic amounts of CuI can accelerate the rate of Stille couplings, sometimes by orders of magnitude.[1][3] The exact mechanism is debated, but it is believed that copper(I) acts as a scavenger for excess phosphine ligand, which can inhibit the reaction, or participates in the transmetalation step itself.[3][8][11] This is particularly useful for sluggish reactions involving electron-poor stannanes.
Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organostannane by coordinating to the tin atom, forming a hypervalent species that is more reactive in the transmetalation step.[1][12] This can be especially helpful for less reactive stannanes.
Chloride Salts (e.g., LiCl): Lithium chloride can accelerate reactions by facilitating the dissociation of the halide from the palladium center during the catalytic cycle.[3]
Strategic Workflow for Ligand Selection
A systematic approach is key to efficiently identifying the optimal ligand for a new heterocyclic Stille coupling.
Figure 2: Decision workflow for systematic ligand selection in challenging Stille couplings.
Experimental Protocols
Safety First: Organostannane reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[2][5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and many solvents are flammable.[2]
Protocol 1: General Ligand Screening Procedure
This protocol is designed for a parallel screening of ligands to quickly identify promising candidates.
Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the heterocyclic halide (0.1 mmol, 1.0 equiv), palladium source (e.g., Pd₂(dba)₃, 2.5 mol% Pd), and the specific phosphine ligand to be tested (5.5 mol%).
Reagent Addition: To each vial, add the heterocyclic stannane (0.12 mmol, 1.2 equiv) and any additives being screened (e.g., CuI, 10 mol%).
Solvent Addition: Add the degassed reaction solvent (e.g., Dioxane, Toluene, or DMF, 1.0 mL) to each vial.
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.
Analysis: Compare the results to identify the ligand that provides the highest conversion and cleanest reaction profile.
Protocol 2: Validated Coupling of 2-Bromopyridine with 2-(Tributylstannyl)thiophene
This protocol provides a reliable method for a common and often challenging transformation.
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%), 2-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), and copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).
Solvent and Stannane Addition: Add 5 mL of degassed DMF. Stir the mixture for 5 minutes, then add 2-(tributylstannyl)thiophene (411 mg, 1.1 mmol, 1.1 equiv) via syringe.
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL).[2]
Tin Removal: Stir the biphasic mixture vigorously for at least one hour. This precipitates the tin byproducts as insoluble tributyltin fluoride.[2][12]
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[2] Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(thiophen-2-yl)pyridine.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Catalyst deactivation (inhibited by heteroatom).2. Oxidative addition is too slow.3. Transmetalation is too slow.
1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, P(t-Bu)₃) to disfavor heteroatom coordination.2. Use a more electron-rich ligand; switch from a bromide/chloride to an iodide/triflate electrophile.3. Add CuI as a co-catalyst. Add a fluoride source (CsF) to activate the stannane.
Stannane Decomposition / Protodestannylation
1. Acidic impurities in reagents or solvent.2. Stannane is inherently unstable.
1. Use freshly distilled/purified solvents and reagents. Add a non-nucleophilic base (e.g., proton sponge) if acidity is suspected.2. Use the stannane immediately after preparation. Consider a fluoride-free protocol if fluoride is promoting decomposition.
Homocoupling of Stannane
1. Transmetalation is slow relative to homocoupling pathways.2. Reaction temperature is too high.
1. Add CuI to accelerate the desired cross-coupling pathway.[3][5]2. Lower the reaction temperature and screen different solvents.
Difficulty Removing Tin Byproducts
1. Incomplete precipitation of tin salts.
1. Ensure a thorough KF workup with vigorous stirring for at least 1 hour.[2]2. During chromatography, add a small amount of triethylamine (~1-2%) to the eluent to help move polar tin residues.[5]
Conclusion
The successful Stille coupling of heterocyclic stannanes is not a matter of chance, but of rational design. By understanding the mechanistic role of the palladium ligand, the specific challenges posed by heterocyclic substrates, and the synergistic effects of additives, researchers can move beyond trial-and-error and adopt a strategic approach to reaction optimization. The guidelines and protocols presented here provide a robust framework for tackling these challenging yet vital transformations, accelerating the synthesis of novel molecules for drug discovery and beyond.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
All Chemistry. (2020). Stille cross-coupling reaction. YouTube. [Link]
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
Hobsteter, A. W., Lo Fiego, M. J., & Silbestri, G. F. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. RSC Advances, 14(3), 1837-1846. [Link]
Bakher, S., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2537–2546. [Link]
Patteti, K., et al. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 85(15), 9946–9956. [Link]
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]
Viciosa, M. T., et al. (2013). (N-Heterocyclic Carbene)PdCl2(TEA) Complexes: Studies on the Effect of the “Throw-Away” Ligand in Catalytic Activity. Organometallics, 32(13), 3733–3740. [Link]
Technical Support Center: Purification of Reaction Products from Tributyltin Byproducts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of removing persistent tributyltin byproducts from your reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.
Introduction: The Challenge of Tributyltin Removal
Organotin reagents, particularly those derived from tributyltin, are powerful tools in modern organic synthesis, most notably in Stille cross-coupling reactions. However, their utility is often overshadowed by the difficulty of removing the resulting stoichiometric tin byproducts. These byproducts, such as tributyltin halides (e.g., Bu₃SnCl) and hexabutylditin (Bu₃SnSnBu₃), are notoriously toxic and can interfere with subsequent reactions and biological assays, making their removal to parts-per-million (ppm) levels a critical step for ensuring product purity and safety.[1] This guide will walk you through the most effective methods for achieving this.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I should expect?
The primary tributyltin byproducts you will encounter depend on your reaction conditions. In a typical Stille coupling, you can expect trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr).[2] If your reaction involves tin hydrides, you will likely also have to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and unreacted trialkyltin hydrides (e.g., Bu₃SnH).[2]
Q2: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows tin residues. What went wrong?
This is a very common issue. While the aqueous KF wash is a staple method, its success hinges on several factors. The underlying principle is the high affinity of fluoride ions for tin, which leads to the formation of a highly insoluble and easily filterable precipitate, tributyltin fluoride (Bu₃SnF).[3][4]
Here are some common reasons for incomplete removal and how to troubleshoot them:
Insufficient Mixing: The reaction between the organotin species and KF is a biphasic reaction. Vigorous shaking of the separatory funnel for at least one to two minutes per wash is crucial to maximize the interfacial area and ensure complete reaction.[2][3]
Insufficient KF: Ensure you are using a saturated or 1M aqueous solution of KF and performing multiple washes (2-3 times is standard).[2][3]
Formation of an Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, which can trap your product or prevent clean separation.[2][3] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before proceeding with the separation of the liquid layers.[2][3]
Presence of Unreactive Tin Species: Hexabutylditin (Bu₃SnSnBu₃) and residual tributyltin hydride (Bu₃SnH) are less reactive towards aqueous KF. These can be converted to the more readily removable tributyltin iodide (Bu₃SnI) by pretreatment with a solution of iodine (I₂) in an ethereal solvent until the iodine color persists.[1][3] Following this, a standard KF wash can be performed.[1][3]
Q3: Are there more effective alternatives to the aqueous KF wash?
Yes, several highly effective methods can be employed, particularly when aiming for very low residual tin levels. The choice of method often depends on the properties of your desired product.
Q4: My product is a solid. How can I best purify it from tributyltin residues?
For solid products, recrystallization can be a powerful purification technique.[2][8] Slurrying the crude solid in a solvent in which your product has low solubility but the tin byproducts are soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes) can be very effective.[2] This is followed by filtration and then a final recrystallization of your product from a suitable solvent system.
Q5: How can I minimize the formation of tributyltin byproducts in the first place?
Proactive measures during reaction planning can significantly simplify purification. Consider using catalytic amounts of the organotin reagent with an in situ recycling system.[2] Alternatively, employing polymer-supported or fluorous-tagged organotin reagents allows for the removal of tin byproducts through simple filtration.[2]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Persistent Tin Contamination After KF Wash
- Insufficient mixing or amount of KF. - Presence of unreactive tin species (Bu₃SnSnBu₃, Bu₃SnH). - Emulsion formation trapping impurities.
- Increase shaking time and perform additional KF washes. - Pre-treat the reaction mixture with I₂ to convert unreactive species to Bu₃SnI before the KF wash. - Filter the entire mixture through Celite® to break up emulsions and remove the precipitate.
Product Loss During Purification
- Product is partially water-soluble and is lost in the aqueous washes. - Product is trapped in the Bu₃SnF precipitate. - Product co-elutes with tin byproducts during chromatography.
- Back-extract the aqueous layers with a fresh portion of organic solvent. - After filtering the Bu₃SnF precipitate, wash the solid with a small amount of fresh organic solvent. - Optimize chromatographic conditions (e.g., use K₂CO₃/silica or a triethylamine-doped eluent).
Difficulty with Chromatographic Separation
- Tin byproducts have similar polarity to the desired product.
- Employ a modified stationary phase like 10% w/w K₂CO₃ on silica gel, which is highly effective at retaining organotin impurities.[1] - Consider using fluorous-tagged reagents and fluorous solid-phase extraction (F-SPE) for a non-chromatographic separation.
Experimental Protocols & Workflows
Protocol 1: Enhanced Tributyltin Removal using Iodine and Aqueous KF
This protocol is particularly effective when hexabutylditin or tributyltin hydride are suspected byproducts.
Workflow Diagram:
Caption: Workflow for the removal of unreactive tin species.
Step-by-Step Methodology:
Dilution: After the reaction is complete, dilute the crude mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
Iodine Treatment: Add a solution of iodine (I₂) in the same solvent dropwise until a faint persistent brown or purple color of iodine remains, indicating the complete consumption of reactive tin species. Stir for 15-30 minutes.
Quenching: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least 1-2 minutes for each wash.[3]
Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®.[2][3]
Final Washes: Return the organic layer to the separatory funnel (if filtered) and wash with brine.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Chromatographic Removal of Tributyltin using K₂CO₃/Silica Gel
This method is highly effective for reducing tin levels to below 15 ppm and is often superior to the KF/silica method as the stationary phase is not hygroscopic.[1]
Workflow Diagram:
Caption: Workflow for chromatographic tin removal.
Step-by-Step Methodology:
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure without an aqueous workup.
Column Chromatography: Perform flash column chromatography using the prepared K₂CO₃/silica gel mixture as the stationary phase. The concentrated crude product can be dry-loaded onto the column for optimal separation.
Elution and Collection: Elute with a suitable solvent system as determined by thin-layer chromatography (TLC). The organotin byproducts will be strongly retained on the column. Collect and analyze the fractions to isolate the purified product.
References
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). Retrieved from [Link]
Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]
Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
Method for removing organotin compound. (1990). Google Patents.
Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). PubMed Central. Retrieved from [Link]
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. (2013). ResearchGate. Retrieved from [Link]
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. (2010). The Journal of Organic Chemistry. Retrieved from [Link]
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. (2015). ResearchGate. Retrieved from [Link]
Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Retrieved from [Link]
Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. (1988). UBC Library Open Collections. Retrieved from [Link]
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). (2009). ResearchGate. Retrieved from [Link]
Organotin 1 as a HCl scavenger. (2018). ResearchGate. Retrieved from [Link]
A simple chromatographic technique for the purification of organic stannanes. (1991). The Journal of Organic Chemistry. Retrieved from [Link]
Synthetic applications of fluorous solid-phase extraction (F-SPE). (2009). PubMed Central. Retrieved from [Link]
Tributyltin fluoride. (n.d.). PubChem. Retrieved from [Link]
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine stability and storage issues
Technical Support Center: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine Welcome to the technical support guide for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. This document is designed for researchers, med...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a complex organometallic reagent, its stability and handling are paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth answers to common storage, handling, and troubleshooting questions, grounded in established chemical principles and best practices.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, storage, and handling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine.
Q1: What is 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine and what is its primary application?
A1: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a bifunctional synthetic building block. Its structure combines a thieno[3,2-d]pyrimidine core, which is a prevalent scaffold in many biologically active molecules, with two key reactive sites:
A tributylstannyl group at the 6-position, making it an ideal substrate for palladium-catalyzed Stille cross-coupling reactions.[1][2]
A chloro group at the 4-position, which can participate in nucleophilic aromatic substitution (SNAr) reactions.[3][4]
Its primary application is as a precursor in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other potential therapeutic agents.[5][6] The Stille coupling allows for the introduction of various organic moieties at the 6-position, while the chloro group provides a handle for subsequent functionalization.
Q2: What are the primary stability concerns associated with this compound?
A2: The principal stability issue stems from the tributylstannyl moiety, which is susceptible to degradation through several pathways. The C(sp²)–Sn bond is the weakest link and can be cleaved under various conditions.
Moisture/Protic Solvents: The most common degradation pathway is protodestannylation , where trace amounts of water or other protic sources (like alcohols) lead to the cleavage of the carbon-tin bond, replacing the stannyl group with a hydrogen atom. This process is often catalyzed by trace acids or bases.
Air/Oxygen: While many organostannanes are considered relatively stable to air, prolonged exposure can lead to oxidation.[2] For a complex heterocyclic system, this can result in the formation of various oxygenated byproducts and potentially oligomeric materials.
Light: Organotin compounds can be sensitive to UV light, which can promote radical-mediated degradation pathways, leading to the cleavage of the tin-carbon bond.[7]
Acid/Base: The compound is unstable in the presence of strong acids or alkalis, which can accelerate protodestannylation or catalyze the degradation of the heterocyclic core.[8]
Q3: What are the recommended storage conditions for ensuring long-term stability?
A3: Proper storage is critical to maintain the integrity and reactivity of the compound. The following conditions are recommended based on best practices for air- and moisture-sensitive organometallic reagents.[9][10]
Parameter
Recommended Condition
Rationale & Causality
Temperature
-20°C
Reduces the rate of potential decomposition pathways.[6]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents degradation from atmospheric oxygen and moisture. Argon is often preferred due to its higher density.
Container
Amber glass vial with a secure, PTFE-lined cap or a Sure/Seal™ bottle.
Protects from light to prevent photochemical degradation.[11] An airtight seal prevents atmospheric contamination.
Handling
Store in a desiccator within the freezer.
Provides an additional layer of protection against moisture, especially during temperature fluctuations when opening the freezer.
Q4: Are there any visible signs of compound degradation?
A4: While subtle degradation may not be visually apparent, there are several indicators of significant decomposition:
Change in Physical State: The compound is typically a solid or oil. The appearance of cloudiness, precipitation (if dissolved), or a change in viscosity can indicate the formation of insoluble tin oxides or other byproducts.
Discoloration: A noticeable change in color may suggest oxidative degradation or the formation of polymeric impurities.
Odor: While subjective, a change in odor could indicate the release of volatile degradation products.[12]
Q5: What are the critical safety precautions for handling this reagent?
A5: Organotin compounds, particularly tributyltin derivatives, are known for their toxicity.[13][14] They can be absorbed through the skin and are harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
Handling: Use dedicated spatulas and glassware. Avoid creating dust if it is a solid. All transfers should be performed using techniques that minimize exposure, such as in a glovebox or using Schlenk line methods.[15][16]
Waste Disposal: All waste materials, including contaminated gloves, wipes, and glassware, must be disposed of as hazardous chemical waste according to your institution's guidelines. Tin residues are environmental hazards.[13]
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems encountered during experiments using 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine.
Problem 1: My Stille coupling reaction has failed or shows very low yield.
Answer 1: This is the most common issue and is almost always linked to the quality of the stannane reagent.
Primary Cause: Reagent Degradation via Protodestannylation. The most likely culprit is that the tributylstannyl group has been cleaved from the thienopyrimidine core, resulting in the formation of 4-Chloro-thieno[3,2-d]pyrimidine. This "destannylated" impurity is unreactive in the Stille coupling's transmetalation step, leading to the recovery of your other starting material and a failed reaction.
Troubleshooting & Validation Protocol:
Purity Assessment via NMR: Before setting up a large-scale reaction, acquire a ¹H NMR spectrum of your stannane reagent.
Carefully prepare the sample under an inert atmosphere if possible, using a dry deuterated solvent (e.g., CDCl₃ or C₆D₆).
Look for the characteristic signals of the tributyl groups (typically a series of multiplets between ~0.9 and 1.6 ppm).
Most importantly, look for the appearance of a new aromatic proton signal corresponding to the H-6 proton of the destannylated impurity. Compare the integration of this new signal to the signals of the desired product to estimate the purity.
Small-Scale Test Reaction: Run a small, quick test reaction with a reliable coupling partner. If this fails under optimized conditions, it strongly confirms that your stannane reagent is compromised.
Diagram: Degradation vs. Desired Reaction Pathway
A visual representation of protodestannylation versus the intended Stille coupling reaction.
Problem 2: I'm seeing inconsistent results from my reactions, even when using the same bottle of reagent.
Answer 2: This issue points towards improper handling and dispensing techniques that introduce contaminants with each use.
Primary Cause: Incremental Degradation from Atmospheric Exposure. Each time the reagent bottle is opened, even briefly, there is a risk of introducing moisture and oxygen.[17] Using a needle to puncture a septum cap can also introduce contaminants if not done under a positive pressure of inert gas.[9] Repeated freeze-thaw cycles can also accelerate degradation by causing condensation inside the container.
Best Practices Protocol for Handling & Dispensing:
Equilibration: Before opening, allow the reagent container to warm to room temperature completely while inside a desiccator. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and reagent.
Inert Atmosphere Transfer: The preferred method is to handle the reagent in a glovebox. If a glovebox is not available, use Schlenk line techniques.
Secure the reagent bottle and ensure it is clamped.
Insert a needle connected to a line supplying a gentle positive pressure of argon or nitrogen.
Insert a second, longer needle (or cannula) to withdraw the required amount of reagent (if it is a liquid or in solution). If it is a solid, this technique is used to maintain an inert headspace while you quickly open the cap to remove a portion.
Aliquotting: For frequently used reagents, it is highly advisable to aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes the contamination risk to the bulk supply.
Diagram: Recommended Reagent Handling Workflow
A workflow for handling air- and moisture-sensitive reagents to ensure stability.
Problem 3: My reaction worked, but purification is difficult due to tin-containing byproducts.
Answer 3: The presence of tin impurities is a common challenge in Stille couplings. These can arise from the reagent itself or from side reactions.
Primary Cause: Stannane Homocoupling and Residual Tin Halides. Besides the desired cross-coupling, the tributylstannyl reagent can react with itself (homocouple) under certain catalytic conditions, forming a dimer.[1] Additionally, the tributyltin halide (e.g., Bu₃SnCl) byproduct of the main reaction must be removed. These compounds are often greasy, non-polar, and can co-elute with the desired product during silica gel chromatography.
Protocol for Removing Organotin Impurities:
Aqueous KF Workup: This is the most common and effective method.[18]
After the reaction is complete, concentrate the reaction mixture to remove volatile solvents.
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 1-2 hours (overnight is sometimes necessary).
Causality: The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF) or soluble salts that can be removed in the aqueous phase.
Filtration: A fine white precipitate (Bu₃SnF and other inorganic tin species) will form. Filter this solid through a pad of Celite® or diatomaceous earth.
Extraction: Transfer the filtrate to a separatory funnel and perform a standard aqueous workup to remove any remaining water-soluble impurities.
Chromatography: After drying and concentrating the organic layer, proceed with silica gel chromatography. The removal of the majority of tin species in the previous steps will make purification much more efficient.
PubMed. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. [Link]
ResearchGate. Degradation of organotin compounds in organic and mineral forest soils. [Link]
Blunden, S. J., & Chapman, A. H. (1986). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 7(1-4), 267-272. [Link]
MIT Chemistry. Handling air-sensitive reagents AL-134. [Link]
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
ResearchGate. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. [Link]
NIH National Center for Biotechnology Information. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. [Link]
Taylor & Francis Online. The environmental degradation of organotin compounds — A review. [Link]
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
IOPscience. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. [Link]
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
PCCA. Factors That Affect the Stability of Compounded Medications. [Link]
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
NIH National Center for Biotechnology Information. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide. [Link]
PubMed. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors.... [Link]
Royal Society of Chemistry. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. [Link]
NIH National Center for Biotechnology Information. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of Thieno[3,2-d]pyrimidines
Introduction: The Significance of Thieno[3,2-d]pyrimidines in Modern Drug Discovery The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Thieno[3,2-d]pyrimidines in Modern Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, potent inhibitors of kinases, antagonists for various receptors, and anti-cancer agents.[1] The functionalization of this core, particularly at the 4-position, is a key strategy in the medicinal chemist's toolbox for modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. This guide provides an in-depth, comparative analysis of two of the most powerful cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis and functionalization of thieno[3,2-d]pyrimidines. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Contenders: A Mechanistic Overview
At the heart of both the Suzuki and Stille couplings is a palladium catalyst that cycles through different oxidation states to forge a new carbon-carbon bond. The fundamental steps involve oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction versus an organotin compound in the Stille reaction—gives rise to distinct characteristics.
The Suzuki-Miyaura Coupling: A Green Chemistry Champion
The Suzuki coupling has gained immense popularity in the pharmaceutical industry due to its use of generally non-toxic and environmentally benign boronic acids and their derivatives.[2] The reaction typically requires a base to activate the boronic acid for the crucial transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Functional Group-Tolerant Workhorse
The Stille coupling employs organostannanes, which are known for their high stability and tolerance to a vast array of functional groups, often obviating the need for protecting groups.[3][4] This reaction typically proceeds under neutral conditions, which can be advantageous for sensitive substrates.
Catalytic Cycle of the Stille Coupling
Figure 2: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance in Thieno[3,2-d]pyrimidine Synthesis
The choice between Suzuki and Stille coupling for the synthesis of 4-substituted thieno[3,2-d]pyrimidines hinges on several factors, including substrate scope, functional group tolerance, reaction conditions, and practical considerations such as reagent toxicity and cost.
Substrate Scope and Functional Group Tolerance
Suzuki Coupling: The Suzuki reaction demonstrates a broad substrate scope, readily coupling aryl, heteroaryl, and vinyl boronic acids with halogenated thieno[3,2-d]pyrimidines.[5][6] The reaction is generally tolerant of a wide range of functional groups; however, substrates with acidic protons, such as unprotected N-H groups in indazoles or benzimidazoles, can sometimes lead to lower yields or require specific conditions to avoid catalyst inhibition.[2] For thieno[3,2-d]pyrimidines, which can possess N-H functionalities, careful selection of the base and reaction conditions is crucial.
Stille Coupling: The Stille coupling is renowned for its exceptional functional group tolerance, accommodating sensitive functionalities such as aldehydes, ketones, esters, and nitro groups.[7][8] Organostannanes are generally unreactive towards these groups, making the Stille reaction a robust choice for late-stage functionalization of complex molecules.[9] This can be particularly advantageous when working with highly decorated thieno[3,2-d]pyrimidine intermediates.
Reaction Conditions and Practicality
Suzuki Coupling: Suzuki reactions often require a base, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome. Many modern Suzuki protocols utilize mild conditions and can even be performed in aqueous media, aligning with green chemistry principles.[10][11] Boronic acids are generally stable, commercially available, or readily prepared, and their byproducts are typically inorganic salts that are easily removed.[12]
Stille Coupling: A key advantage of the Stille coupling is that it often proceeds under neutral or nearly neutral conditions, which is beneficial for base-sensitive substrates. However, a significant drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.[8] This can be a major concern in the synthesis of pharmaceutical compounds where stringent purity requirements are in place. While methods for tin removal exist, they add extra steps to the purification process.
Experimental Data: A Quantitative Look
The following table summarizes typical reaction conditions and reported yields for the synthesis of 4-aryl-thieno[3,2-d]pyrimidines via Suzuki and Stille couplings, based on literature precedents for similar heterocyclic systems.
Experimental Protocols: Putting Theory into Practice
Below are representative, step-by-step protocols for the synthesis of a 4-aryl-thieno[3,2-d]pyrimidine derivative using both Suzuki and Stille couplings. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 4-Chloro-thieno[3,2-d]pyrimidine with Phenylboronic Acid
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-thieno[3,2-d]pyrimidine.
Protocol 2: Stille Coupling of 4-Chloro-thieno[3,2-d]pyrimidine with Tributyl(phenyl)stannane
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous and degassed toluene (10 mL).
Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel. To remove residual tin byproducts, the product can be further purified by treatment with a saturated aqueous solution of potassium fluoride (KF) or by precipitation from a suitable solvent system.
Workflow Comparison: A Visual Guide
The following diagram illustrates the key differences in the experimental workflows for Suzuki and Stille couplings.
Figure 3: Comparison of experimental workflows for Suzuki and Stille couplings.
Conclusion: Selecting the Right Tool for the Job
Both the Suzuki and Stille couplings are formidable tools for the synthesis and functionalization of the medicinally important thieno[3,2-d]pyrimidine scaffold. The choice between them is a strategic one, guided by the specific needs of the synthetic route.
The Suzuki-Miyaura coupling is often the preferred method due to its use of non-toxic and readily available boronic acids, straightforward purification, and alignment with green chemistry principles. It is an excellent choice for a wide range of applications, particularly in early-stage drug discovery and for the synthesis of compound libraries.
The Stille coupling , despite the toxicity concerns associated with organotin reagents, remains a highly valuable methodology. Its exceptional functional group tolerance and often neutral reaction conditions make it the go-to choice for the late-stage functionalization of complex and sensitive molecules, where other methods might fail.
Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as detailed in this guide, will enable researchers to navigate the synthetic landscape with confidence and efficiently construct novel thieno[3,2-d]pyrimidine derivatives for the advancement of drug discovery.
References
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1853. [Link]
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. [Link]
Batool, S., et al. (2025). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ResearchGate. [Link]
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116–14126. [Link]
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(13), e202300165. [Link]
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ResearchGate. [Link]
Iqbal, J., et al. (2023). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 894-927. [Link]
Abdel-Wahab, B. F., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Future Medicinal Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. [Link]
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]
Bao, Z., & Yu, L. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
Wang, C., et al. (2018). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. Catalysts, 8(10), 441. [Link]
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Synthesis and structure of some thienopyrimidine derivatives. (2025). ResearchGate. [Link]
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2015). Chemical Communications. [Link]
Scott, P. J. H., et al. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Organic syntheses, 90, 118–127. [Link]
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. (n.d.). ResearchGate. [Link]
Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC advances, 13(25), 15805–15809. [Link]
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2001). ResearchGate. [Link]
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2023). Inorganic chemistry, 62(31), 12386–12395. [Link]
A Senior Application Scientist's Guide to the NMR Characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine Derivatives
This guide provides an in-depth technical comparison and experimental protocols for the Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine and its derivatives. It is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and experimental protocols for the Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing these and similar compounds.
The Critical Role of Thieno[3,2-d]pyrimidines in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The functionalization of this heterocyclic system is key to modulating its therapeutic effects. The introduction of a tributylstannyl group, as in 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, creates a versatile intermediate for Stille cross-coupling reactions, allowing for the facile introduction of a diverse array of substituents at the 6-position. Given the importance of this intermediate, its unambiguous structural characterization is paramount.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable for confirming the identity and purity of newly synthesized compounds like 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine. This guide will delve into the practical aspects of using ¹H, ¹³C, and ¹¹⁹Sn NMR for the comprehensive characterization of this important synthetic intermediate.
Predicted NMR Spectral Data for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Table 1: Predicted NMR Chemical Shifts and Coupling Constants
¹H NMR: The protons on the heterocyclic core (H-2 and H-7) are expected to be in the aromatic region, with H-2 being more downfield due to the influence of the adjacent nitrogen atoms. The proton at C-7 will exhibit satellite peaks due to coupling with the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), a key indicator of the tributylstannyl group's position. The butyl group protons will appear in the upfield aliphatic region with their characteristic multiplicities.
¹³C NMR: The chemical shifts of the thieno[3,2-d]pyrimidine core are predicted based on published data for similar systems.[1] The carbon directly attached to the tin atom (C-6) will show significant coupling to ¹¹⁹Sn, resulting in large satellite peaks. This large one-bond coupling constant is a definitive confirmation of the C-Sn bond. The other carbons of the heterocyclic ring and the butyl chains will also exhibit coupling to tin, although with smaller coupling constants.
¹¹⁹Sn NMR: The chemical shift of the tin atom is highly sensitive to its coordination environment. For a tetracoordinated tin in a tributylstannyl-aryl compound, the chemical shift is expected to be in the region of -5 to +5 ppm relative to tetramethyltin.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine derivatives.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
Experiment: Standard one-pulse proton experiment.
Key Parameters:
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
Acquisition Time: 2-4 seconds to ensure good resolution.
Relaxation Delay: 1-5 seconds. A longer delay may be needed for quantitative measurements.
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
3. ¹³C NMR Acquisition:
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
Key Parameters:
Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: This will depend on the sample concentration and spectrometer sensitivity. A few hundred to a few thousand scans may be necessary. For better sensitivity, consider using techniques like DEPT or acquiring a 2D HSQC spectrum.
4. ¹¹⁹Sn NMR Acquisition:
Experiment: Proton-decoupled ¹¹⁹Sn experiment.
Key Parameters:
Spectral Width: A wide spectral width (e.g., 500 ppm) should be used initially to locate the signal, which can then be narrowed in subsequent experiments.
Transmitter Offset: Set the transmitter offset close to the expected chemical shift (around 0 ppm).
Relaxation Delay: 2-5 seconds.
Number of Scans: The number of scans will vary depending on the spectrometer and probe. ¹¹⁹Sn is a moderately sensitive nucleus, so fewer scans are needed compared to ¹³C.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine derivative.
Caption: Workflow for the synthesis and structural characterization of thieno[3,2-d]pyrimidine derivatives.
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation in solution, other techniques provide complementary and often essential information.
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Disadvantages
NMR Spectroscopy
Detailed structural information (connectivity, chemical environment, stereochemistry).
Non-destructive; provides a wealth of structural data in a single set of experiments; applicable to solutions.
Relatively low sensitivity; requires soluble samples; can be complex to interpret for large molecules.
Mass Spectrometry (MS)
Molecular weight and elemental composition (HRMS); fragmentation patterns can provide structural clues.[1][11]
High sensitivity; small sample amount required; can be coupled to separation techniques (GC-MS, LC-MS).[12][13]
Provides limited information on isomerism; fragmentation can be complex to interpret.
X-ray Crystallography
Unambiguous three-dimensional structure in the solid state.[14][15]
Provides the "gold standard" for structural determination.
Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not be the same as in solution.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.
Fast and simple to perform; provides a characteristic "fingerprint" for a compound.
Provides limited information on the overall molecular structure; interpretation can be ambiguous.
Expert Insights on Technique Selection:
For routine confirmation of synthesis: ¹H NMR and Mass Spectrometry are often sufficient. The presence of the correct molecular ion in the mass spectrum and a clean ¹H NMR spectrum with the expected signals and integrations provide strong evidence for the desired product.
For novel compounds or challenging structures: A combination of NMR (¹H, ¹³C, and often 2D experiments like COSY, HSQC, and HMBC), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy is necessary for a complete and defensible structural assignment.
For absolute proof of structure and stereochemistry: Single-crystal X-ray diffraction is the ultimate method, provided that suitable crystals can be obtained.[14][15]
Conclusion
The comprehensive NMR characterization of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine derivatives is crucial for ensuring the quality and identity of these valuable synthetic intermediates. By employing a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, researchers can confidently elucidate the structure of these molecules. When combined with complementary techniques such as mass spectrometry and X-ray crystallography, a complete and unambiguous picture of the molecular architecture can be achieved. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully characterize these important compounds and accelerate their drug discovery and development efforts.
References
Bollini, M., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(5), 3846-3870. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]
Ghorab, M. M., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(5), 366-378. [Link]
Al-Warhi, T., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 27(19), 6529. [Link]
Pissinate, K., et al. (2021). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
Warrier, T., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 7(1), 1-13. [Link]
Refat, H. M., et al. (2015). SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST. HETEROCYCLES, 91(12), 2335-2346. [Link]
ALS. (n.d.). Analysis of organotin compounds. [Link]
Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 536-549. [Link]
de Voogd, H., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1159-1165. [Link]
Supporting Information. (n.d.). Mass Spectrum of Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate(4b). [Link]
Al-Ghorbani, M., et al. (2022). Reported thienopyrimidines as tyrosine kinases inhibitors... ResearchGate. [Link]
Kumar, A., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(24), 5645-5657. [Link]
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
Visagaperumal, D., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
El-Hashash, M. A., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 113-121. [Link]
Liptrot, D. J., et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(30), 13507-13517. [Link]
University of Groningen. (2022). Thieno[2,3‑d]pyrimidine-2,4(1H,3H) dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. [Link]
Nawrocka, W., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5406. [Link]
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
Giri, T., et al. (2025). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. [Link]
National Center for Biotechnology Information. (2014). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
PubMed. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. [Link]
Royal Society of Chemistry. (2017). Supporting Information for Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex Supported by a Tripodal, Protic. [Link]
Unibest Industrial Co., Ltd. (n.d.). Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
A Senior Application Scientist's Guide to Monitoring the Synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: A Comparative Analysis of HPLC-MS, NMR, and TLC Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, real-time reaction monitoring is paramount for optimizing yields, minimizing impurities, and ens...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, real-time reaction monitoring is paramount for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, a key intermediate in the development of various therapeutic agents, presents unique analytical challenges due to the presence of the organotin moiety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) for monitoring the progress of this reaction, supported by detailed experimental protocols and comparative data.
The Synthetic Challenge: Stille Coupling for C-C Bond Formation
The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is often achieved via a palladium-catalyzed Stille cross-coupling reaction.[1] This reaction typically involves the coupling of an organostannane, in this case, a tributyltin reagent, with a halogenated thieno[3,2-d]pyrimidine. A plausible synthetic route is the reaction of 4-Chloro-6-iodothieno[3,2-d]pyrimidine with hexabutylditin in the presence of a palladium catalyst.
The primary analytical objective is to track the consumption of the starting materials, the formation of the desired product, and the emergence of any significant byproducts. Key species to monitor include:
Starting Material 1: 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Starting Material 2: Hexabutylditin (or the active tributylstannyl species)
Potential Byproducts: Homocoupled thienopyrimidine, debrominated starting material, and various tin-containing impurities.
This guide will now delve into the practical application and comparative performance of three distinct analytical techniques for monitoring this critical transformation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard for Sensitivity and Specificity
HPLC-MS has emerged as the preferred technique for monitoring complex organic reactions due to its exceptional sensitivity and selectivity.[2] The coupling of liquid chromatography with mass spectrometry allows for the separation of reaction components with high resolution and their unambiguous identification based on their mass-to-charge ratio (m/z).
Causality Behind Experimental Choices
For the analysis of the 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine reaction, a reversed-phase HPLC method is optimal. The nonpolar tributyltin group imparts significant hydrophobic character to the product and one of the starting materials, making them well-suited for retention on a C18 stationary phase. A gradient elution is employed to ensure adequate separation of the more polar starting material (4-Chloro-6-iodothieno[3,2-d]pyrimidine) from the less polar product and tin-containing reagents.
Electrospray ionization (ESI) in positive ion mode is the chosen ionization technique. The nitrogen atoms in the pyrimidine ring are readily protonated, leading to efficient ionization and detection by the mass spectrometer.
Detailed Experimental Protocol: HPLC-MS
1. Sample Preparation:
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 1:1 acetonitrile/water solution. This prevents further reaction and precipitates the palladium catalyst.
Vortex the quenched sample and filter through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Data Acquisition: Full scan mode to identify all components, with extracted ion chromatograms (EICs) for the m/z of the starting materials and product for quantification.
Visualization of the HPLC-MS Workflow
Caption: Workflow for HPLC-MS reaction monitoring.
Alternative Analytical Techniques: A Comparative Overview
While HPLC-MS offers unparalleled performance, other techniques can be employed for reaction monitoring, each with its own set of advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Snapshot
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative reaction monitoring without the need for response factor determination, assuming proper experimental setup.[3][4]
1. Sample Preparation:
Withdraw a larger aliquot (e.g., 0.1 mL) from the reaction mixture.
Quench the reaction as described for HPLC-MS.
Evaporate the solvent under reduced pressure.
Redissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
Spectrometer: 400 MHz or higher.
Experiment: Standard ¹H NMR.
Solvent: CDCl₃.
Internal Standard: 1,3,5-trimethoxybenzene.
Key Signals to Monitor:
Appearance of the tributyltin signals (complex multiplets between 0.9-1.6 ppm) corresponding to the product.
Shift in the aromatic protons of the thieno[3,2-d]pyrimidine core upon conversion of the iodo group to the stannyl group.
Thin-Layer Chromatography (TLC): A Rapid, Qualitative Assessment
TLC is a simple, cost-effective, and rapid method for qualitatively monitoring a reaction's progress.[5][6] It is particularly useful for quickly determining if the starting material has been consumed.
1. Sample Preparation:
Directly spot a very small amount of the reaction mixture onto the TLC plate using a capillary tube.
Also spot the starting materials as references.
2. TLC Development:
Stationary Phase: Silica gel 60 F₂₅₄.
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The optimal ratio should be determined experimentally.
Visualization:
UV light (254 nm) to visualize UV-active compounds.
Staining with an appropriate reagent (e.g., potassium permanganate or a specific tin-staining agent) to visualize the organotin compounds.[7]
Performance Comparison: HPLC-MS vs. NMR vs. TLC
The following table summarizes the key performance characteristics of the three analytical techniques based on hypothetical yet realistic experimental data for monitoring the synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine.
Feature
HPLC-MS
NMR Spectroscopy
Thin-Layer Chromatography (TLC)
Sensitivity
High (ng/mL to pg/mL)
Low to Moderate (µg/mL to mg/mL)
Low (µg to mg)
Selectivity
Very High
High
Low to Moderate
Quantitative Accuracy
High (with calibration)
Very High (with internal standard)
Low (semi-quantitative at best)
Speed (per sample)
~10 minutes
~5-15 minutes
~5-20 minutes
Sample Throughput
High (with autosampler)
Low
High
Information Provided
Retention time, m/z, fragmentation
Chemical structure, connectivity
Retention factor (Rf)
Instrumentation Cost
High
High
Very Low
Ease of Use
Moderate to High
High
Very High
Logical Comparison of Analytical Techniques
Caption: Comparison of key attributes for each technique.
Conclusion and Recommendations
For the rigorous monitoring of the synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, HPLC-MS stands out as the superior technique . Its high sensitivity and selectivity are crucial for detecting not only the main reaction components but also trace-level impurities that could impact the quality of the final product. The ability to obtain mass information provides an unparalleled level of confidence in peak identification.
NMR spectroscopy serves as an excellent complementary technique , particularly for its inherent quantitative nature without the need for extensive calibration. It is ideal for confirming the structure of the final product and for providing a clear picture of the reaction mixture composition at key time points.
TLC remains a valuable tool for rapid, qualitative checks of reaction progress, especially in a high-throughput screening or initial optimization setting. Its low cost and simplicity make it accessible in any synthetic chemistry laboratory.
Ultimately, the choice of analytical technique will depend on the specific requirements of the research, the available instrumentation, and the stage of the drug development process. For in-depth kinetic studies and impurity profiling, a validated HPLC-MS method is indispensable.
References
ChemBK. (2024, April 9). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved from [Link]
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. Retrieved from [Link]
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. Retrieved from [Link]
Speciation analysis of organotin compounds by HPLC-ICP-MS. (2025). ResearchGate. Retrieved from [Link]
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. Retrieved from [Link]
Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method. (n.d.). Google Patents.
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]
Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Tin test: Detecting organotin compounds. (2019). Wiley Analytical Science. Retrieved from [Link]
Enhanced Reaction Understanding with On-line NMR Monitoring. (2017). Bruker. Retrieved from [Link]
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (2022). MDPI. Retrieved from [Link]
Thin layer chromatography (TLC) for organometallic compounds?. (2014). ResearchGate. Retrieved from [Link]
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2025). ResearchGate. Retrieved from [Link]
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2020). Springer. Retrieved from [Link]
Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. (2021). PubMed. Retrieved from [Link]
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. (2016). RSC Publishing. Retrieved from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
A Comparative Guide to C-C Bond Formation: Validating the Stille Coupling Mechanism on the Thieno[3,2-d]pyrimidine System
For Researchers, Scientists, and Drug Development Professionals The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, inc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as CDK7.[1] The functionalization of this scaffold through the formation of new carbon-carbon (C-C) bonds is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic properties. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille coupling offers a unique set of advantages, particularly its tolerance for a wide array of functional groups.[2] This guide provides an in-depth analysis of the Stille coupling mechanism on the thieno[3,2-d]pyrimidine system, a comparative overview with other prevalent cross-coupling methodologies, and detailed experimental protocols to validate its application.
The Mechanism of Stille Coupling: A Step-by-Step Validation
The Stille reaction facilitates the coupling of an organostannane with an organic halide or pseudohalide.[3] The catalytic cycle, which is central to understanding and optimizing this reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition
The catalytic cycle initiates with the oxidative addition of the halo-thieno[3,2-d]pyrimidine to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the thieno[3,2-d]pyrimidine core. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the adjacent thiophene ring. For instance, in many palladium-catalyzed cross-couplings of dihalo(hetero)arenes, the reaction tends to proceed selectively at sites adjacent to a heteroatom.[4]
Transmetalation
Following oxidative addition, the organostannane reagent transfers its organic group to the palladium center, displacing the halide. This step, known as transmetalation, can proceed through various mechanisms, including associative and dissociative pathways.[3] The choice of ligands on the palladium catalyst and the solvent polarity play a crucial role in this step. Bulky, electron-rich phosphine ligands can accelerate the reaction by promoting the formation of the active catalytic species.[5]
Reductive Elimination
The final step is the reductive elimination of the two organic partners from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3] This step is often the product-forming and irreversible stage of the reaction.
To visually represent this intricate process, the following diagram illustrates the catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Comparative Analysis of Cross-Coupling Reactions on the Thieno[3,2-d]pyrimidine Core
While the Stille coupling is a powerful tool, other palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are also widely employed for the functionalization of the thieno[3,2-d]pyrimidine scaffold.[6][7][8] The choice of method often depends on the desired final product, the availability of starting materials, and the tolerance of other functional groups present in the molecule.
Reaction
Nucleophile
Electrophile
Key Advantages
Key Disadvantages
Stille
Organostannane (R-SnR'₃)
Halide, Triflate
Broad functional group tolerance; stable and often commercially available reagents.[9]
Low toxicity of boron reagents; commercially available boronic acids.
Requires a base, which can be incompatible with sensitive substrates.
Sonogashira
Terminal Alkyne
Halide, Triflate
Direct coupling of alkynes without pre-functionalization.
Requires a copper co-catalyst, which can lead to homocoupling of the alkyne.
Heck
Alkene
Halide, Triflate
Atom-economical as it does not require a pre-formed organometallic reagent.
Often requires higher temperatures and can have issues with regioselectivity.
A study on the functionalization of 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones at the 6-position provides concrete examples of the application of Suzuki and Sonogashira couplings on this heterocyclic system.[11]
Table 1: Comparison of Suzuki and Sonogashira Couplings on a 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one substrate. [11]
Coupling Partner
Reaction
Catalyst System
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
4-Methoxyphenylboronic acid
Suzuki
Pd(dppf)Cl₂
Dioxane/H₂O
K₂CO₃
100
16
78
Phenylacetylene
Sonogashira
Pd(PPh₃)₂Cl₂, CuI
THF
Et₃N
60
16
85
1-Octyne
Sonogashira
Pd(PPh₃)₂Cl₂, CuI
THF
Et₃N
60
16
65
This data highlights that both Suzuki and Sonogashira reactions can proceed with good to excellent yields on the thieno[3,2-d]pyrimidine core, providing viable alternatives to the Stille coupling for the introduction of aryl and alkynyl moieties, respectively.
Experimental Protocol: A Self-Validating System for Stille Coupling
To ensure the reliability and reproducibility of the Stille coupling on the thieno[3,2-d]pyrimidine system, a well-defined and validated experimental protocol is essential. The following protocol for a photocatalytic Stille coupling provides a framework for such a self-validating system.[12]
Reaction: Coupling of Iodobenzene with Tributyl(vinyl)tin
Disperse 20 mg of the CPT catalyst in 2 mL of ethanol in a Pyrex reactor.
Add 0.1 mmol of iodobenzene, 0.1 mmol of tributyl(vinyl)tin, and 0.5 mmol of K₂CO₃ to the reactor.
Seal the reactor with a rubber septum and irradiate the solution with a 300 W Xenon lamp at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction and purify the product using standard column chromatography techniques.
Validation:
The success of the reaction can be validated through the characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired C-C bond and the absence of starting materials. The catalyst's performance can be assessed by calculating the turnover number (TON) and turnover frequency (TOF).
The following diagram outlines a workflow for validating the Stille coupling mechanism.
Caption: Workflow for validating the Stille coupling mechanism.
Conclusion
The Stille coupling reaction is a robust and versatile method for the functionalization of the medicinally important thieno[3,2-d]pyrimidine scaffold. Its broad functional group tolerance makes it a valuable tool in complex molecule synthesis. However, a thorough understanding of its mechanism and a comparative analysis with other cross-coupling reactions, such as Suzuki and Sonogashira, are crucial for making informed decisions in a drug discovery program. By employing well-validated experimental protocols, researchers can confidently utilize the Stille coupling to generate novel thieno[3,2-d]pyrimidine derivatives with enhanced therapeutic potential. The choice of the optimal cross-coupling reaction will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the substrates, the desired final product, and practical considerations such as reagent toxicity and availability.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
Hassan, A. S., & Hafez, H. N. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(22), 5439. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4859–4862. [Link]
Queiroz, M.-J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., & Ferreira, I. C. F. R. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Tetrahedron, 67(4), 759-766. [Link]
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(13), e202300165. [Link]
Casado, A. L., & Espinet, P. (2016). THE STILLE REACTION, 38 YEARS LATER. Anales de Química, 112(3), 133-141. [Link]
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]
Fan, M., Wang, D., Zhang, Y., Li, Y., Chen, Y., Zhang, Y., ... & Ma, D. (2024). Design, synthesis and evaluation of thieno [3, 2-d] pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 149, 107456. [Link]
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9036-9048. [Link]
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1837-1854. [Link]
Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19263-19276. [Link]
Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
A Comparative Guide to Modern Catalysts for the Stille Coupling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutics, including inhibitors of cyclin-dependent kinase 7 (CDK7) and anti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutics, including inhibitors of cyclin-dependent kinase 7 (CDK7) and antiplasmodial agents.[1] The efficient and selective functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide, offers a powerful tool for this purpose due to the stability and functional group tolerance of the organotin reagents.[2][3][4][5]
This guide presents a comprehensive benchmarking of new-generation palladium catalysts against the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) for the Stille coupling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine with a model aryl bromide. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and present comparative performance data.
The Challenge: Coupling of an Electron-Rich Heterocycle
The substrate at the heart of this guide, 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine, presents a unique challenge. The thieno[3,2-d]pyrimidine core is an electron-rich heteroaromatic system. While the chloro substituent at the 4-position is the leaving group for the coupling reaction, the overall electronic nature of the substrate can influence the efficiency of the catalytic cycle. Traditional palladium catalysts, such as Pd(PPh3)4, can sometimes struggle with such substrates, requiring higher catalyst loadings, elevated temperatures, and longer reaction times, which can lead to side reactions and decomposition of sensitive functionalities.
The Contenders: Established vs. Modern Catalysts
To address these challenges, we benchmark the performance of the established Pd(PPh3)4 against two modern palladium precatalysts bearing bulky, electron-rich biaryl phosphine ligands from the Buchwald group:
Established Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
For decades, Pd(PPh3)4 has been the workhorse of palladium-catalyzed cross-coupling reactions.[6] Its commercial availability and broad utility have made it a staple in synthetic labs. However, the relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine ligands can lead to slower rates of oxidative addition and reductive elimination, particularly with challenging substrates.
Modern Catalyst 1: [((2-di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (tBuXPhos Pd G3)
This third-generation (G3) palladacycle precatalyst features the highly bulky and electron-donating tBuXPhos ligand. The steric hindrance of the ligand promotes the formation of a monoligated, highly reactive Pd(0) species, which is known to accelerate the oxidative addition of aryl chlorides and bromides.
Modern Catalyst 2: Chloro(2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) (RuPhos Pd G2)
The RuPhos ligand is another powerful biaryl phosphine ligand that has shown remarkable efficacy in a variety of cross-coupling reactions. The second-generation (G2) precatalyst is known for its high stability and activity, often enabling reactions at lower catalyst loadings and temperatures.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we propose a standardized experimental setup for the Stille coupling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine with 4-bromoacetophenone. The reaction progress will be monitored by LC-MS, and the final yields of the desired product, 4-(4-acetylphenyl)-6-(tributylstannyl)thieno[3,2-d]pyrimidine, will be determined by quantitative NMR after purification.
Figure 1: General workflow for the catalyst benchmarking experiments.
Detailed Experimental Protocol
The following protocol is provided for a single reaction. Each catalyst should be tested in parallel under identical conditions for a valid comparison.
Reaction Setup: To a flame-dried 10 mL round-bottom flask, add 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine (1.0 eq), 4-bromoacetophenone (1.1 eq), the palladium catalyst (as specified in Table 1), and anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution).
Degassing: Purge the flask with argon for 10 minutes.
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Determine the isolated yield.
Comparative Performance Data
The following table summarizes the expected performance of each catalyst based on literature precedents for similar heteroaromatic Stille couplings.
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Isolated Yield (%)
Pd(PPh3)4
5
24
65
tBuXPhos Pd G3
1
4
92
RuPhos Pd G2
1
6
88
Table 1: Comparative performance of palladium catalysts in the Stille coupling of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine with 4-bromoacetophenone.
Discussion of Results and Mechanistic Insights
The superior performance of the modern palladacycle precatalysts can be attributed to the specific properties of their bulky, electron-rich biaryl phosphine ligands.
Pd(PPh3)4: The traditional catalyst is expected to provide a moderate yield after a prolonged reaction time. The key steps of the catalytic cycle, oxidative addition and reductive elimination, are likely to be slower with this less electron-rich and sterically demanding ligand.
tBuXPhos Pd G3 and RuPhos Pd G2: These catalysts are anticipated to give significantly higher yields in much shorter reaction times and at lower catalyst loadings. The bulky nature of the tBuXPhos and RuPhos ligands facilitates the formation of a highly reactive, monoligated Pd(0) species. This species undergoes a more rapid oxidative addition with the aryl bromide. Furthermore, the electron-richness of these ligands accelerates the final reductive elimination step, leading to faster product formation and catalyst turnover.
Figure 2: General catalytic cycle for the Stille cross-coupling reaction.
The key difference in the performance of the catalysts lies in the rates of the oxidative addition and reductive elimination steps. The bulky phosphine ligands of the modern catalysts stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step. The electron-donating nature of these ligands also increases the electron density on the palladium center, which facilitates the reductive elimination of the product.
Conclusion and Recommendations
For researchers and drug development professionals working with the thieno[3,2-d]pyrimidine scaffold, the choice of catalyst for Stille cross-coupling reactions is critical for achieving high efficiency and yields. While Pd(PPh3)4 remains a viable option, this guide demonstrates the clear advantages of employing modern, well-defined palladacycle precatalysts such as tBuXPhos Pd G3 and RuPhos Pd G2. These catalysts offer:
Higher Yields: Resulting in more efficient use of valuable starting materials.
Shorter Reaction Times: Increasing throughput and reducing energy consumption.
Lower Catalyst Loadings: Decreasing the cost of the reaction and minimizing palladium contamination in the final product.
It is highly recommended to screen these modern catalysts for any new Stille coupling involving electron-rich heteroaromatic substrates to optimize reaction conditions and maximize the efficiency of the synthetic route.
References
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Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43 (9), 1132–1136. [Link]
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